Ustusol C

Description

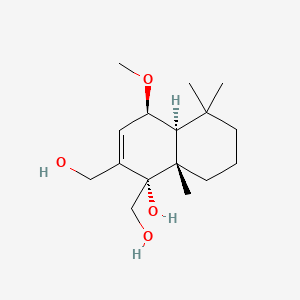

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHNAEGQIWXWGS-BFJAYTPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ustusol C physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusol C is a secondary metabolite produced by the fungus Aspergillus ustus.[1] As a member of the diverse family of fungal natural products, this compound holds potential for further investigation into its biological activities. This technical guide provides a summary of its known physical and chemical properties, alongside detailed experimental protocols for its characterization.

Physical and Chemical Properties

Quantitative experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, some fundamental properties have been identified.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1188398-13-1 | [1] |

| Molecular Formula | C₁₆H₂₈O₄ | [1] |

| Molecular Weight | 284.39 g/mol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Vendor Information |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Optical Rotation | Not reported | |

| UV Absorption Maxima | Not reported |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physical, chemical, and biological properties of natural products like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

-

Replicates: The determination is repeated at least two more times, and the average value is reported.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Understanding the solubility of this compound is crucial for its handling, formulation, and biological testing.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate, chloroform) are selected.

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a series of small vials.

-

Solvent Addition: A known volume of each solvent (e.g., 100 µL) is added to a separate vial.

-

Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at a specific temperature (e.g., room temperature).

-

Quantification (Optional): For quantitative solubility, increasing amounts of this compound are added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The concentration at saturation is then determined.

Caption: Experimental Workflow for Solubility Determination.

Structural Elucidation

The precise chemical structure of this compound would be confirmed using a combination of spectroscopic techniques.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion, providing information about the substructures of the molecule.

-

Caption: Workflow for Structural Elucidation of this compound.

Biological Activity Assessment

While specific biological activities of this compound are not well-documented, metabolites from Aspergillus species are known to possess a range of biological effects. A primary step in characterizing a novel natural product is to assess its cytotoxicity against various cell lines.

In Vitro Cytotoxicity Assay

Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

References

Ustusol C: A Technical Guide to its Origin, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusol C is a drimane sesquiterpenoid natural product derived from the marine fungus Aspergillus ustus. This document provides a comprehensive technical overview of this compound, including its natural source, physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its known biological context. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound belongs to the drimane class of sesquiterpenoids, a group of bicyclic natural products known for their diverse biological activities. The discovery of this compound from a marine-derived fungus highlights the rich chemical diversity of microorganisms in unique ecological niches and their potential as a source for novel bioactive compounds. This guide synthesizes the available scientific literature to present a detailed profile of this compound.

Origin and Natural Source

This compound is a secondary metabolite produced by the fungus Aspergillus ustus. Specifically, it was first isolated from a strain of A. ustus cultured from a specimen of the marine sponge Suberites domuncula, collected in the temperate waters of Southern Australia. This marine origin is significant, as environmental pressures in marine ecosystems can drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical entities.

Aspergillus ustus is a ubiquitous filamentous fungus found in various environments, including soil and indoor settings. However, the production of specific secondary metabolites like this compound can be strain-dependent and influenced by the culture conditions.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and spectroscopic data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₈O₄ |

| Molecular Weight | 284.39 g/mol |

| CAS Number | 1188398-13-1 |

| Appearance | Colorless oil |

| Optical Rotation | [α]D +28.0° (c 0.5, CHCl₃) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 0.85 (s, 3H), 0.88 (s, 3H), 1.05 (s, 3H), 3.35 (s, 3H), 3.45 (d, 1H, J=9.0 Hz), 3.65 (d, 1H, J=9.0 Hz), 3.80 (d, 1H, J=11.0 Hz), 4.10 (d, 1H, J=11.0 Hz) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 15.5 (q), 21.7 (q), 24.5 (q), 33.3 (s), 38.0 (t), 39.2 (d), 42.1 (t), 51.5 (q), 56.4 (d), 64.5 (t), 72.9 (s), 78.9 (t), 91.2 (s) |

| Mass Spectrometry (EI-MS) | m/z 284 [M]⁺, 269, 251, 233, 223, 205, 195, 177, 163, 151, 135, 121, 109, 95, 81, 69, 55, 43 |

| Infrared (IR, neat) | νₘₐₓ 3400, 2950, 1460, 1380, 1080, 1040 cm⁻¹ |

Experimental Protocols

The following protocols are based on the original isolation and characterization of this compound.

Fungal Cultivation and Extraction

-

Organism: Aspergillus ustus isolated from the marine sponge Suberites domuncula.

-

Culture Medium: The fungus was cultured in a liquid medium containing glucose (10 g/L), peptone (2 g/L), and yeast extract (1 g/L) in seawater.

-

Cultivation Conditions: Static fermentation in 2L conical flasks, each containing 1L of medium, for 28 days at 27 °C.

-

Extraction: The culture broth was filtered to separate the mycelium from the filtrate. The filtrate was extracted with ethyl acetate (3 x 1L). The mycelium was also extracted with ethyl acetate (3 x 500 mL). The organic extracts were combined and concentrated in vacuo to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract was achieved through a multi-step chromatographic process.

Experimental Workflow for this compound Isolation

Caption: Chromatographic workflow for the purification of this compound.

-

Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on silica gel, eluting with a stepwise gradient from n-hexane to ethyl acetate. Fractions were collected and analyzed by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest were further purified by preparative HPLC on a silica gel column using an isocratic mobile phase of n-hexane:ethyl acetate to afford pure this compound.

Structure Elucidation

The structure of this compound was determined by comprehensive analysis of its spectroscopic data:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as COSY, HMQC, and HMBC experiments, were used to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula. Fragmentation patterns in the EI-MS provided further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of hydroxyl functional groups.

-

Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is proposed to be derived from farnesyl pyrophosphate (FPP), the common precursor for sesquiterpenoids. The biosynthesis of the drimane skeleton in fungi is initiated by the cyclization of FPP.

Proposed General Biosynthetic Pathway for Drimane Sesquiterpenoids

Caption: A generalized biosynthetic pathway leading to drimane sesquiterpenoids.

The formation of the bicyclic drimane core from the linear FPP precursor is catalyzed by a terpene cyclase. Subsequent enzymatic modifications, such as hydroxylations and other oxidations, likely mediated by cytochrome P450 monooxygenases and other enzymes, lead to the final structure of this compound.

Biological Activity and Signaling Pathways

The original study reporting the isolation of this compound did not describe any specific biological activity for this compound. However, many drimane sesquiterpenoids isolated from fungi and other natural sources have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. Further investigation into the bioactivity of this compound is warranted to explore its therapeutic potential. Currently, there is no published data on the specific signaling pathways modulated by this compound.

Conclusion

This compound is a drimane sesquiterpenoid natural product with a well-defined structure, isolated from the marine-derived fungus Aspergillus ustus. This technical guide provides a detailed summary of its origin, physicochemical properties, and the experimental protocols for its isolation and characterization. While its biological activity remains to be fully explored, its structural class suggests potential for interesting pharmacological properties. This document serves as a foundational resource for researchers interested in the further study and potential applications of this compound.

An In-depth Technical Guide to the Biosynthesis of Ustusol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusol C is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ustus. While the direct biosynthetic pathway for this compound has not been fully elucidated, substantial evidence indicates that its formation is intricately linked to the biosynthesis of a related phenethyl derivative, ustethylin A. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the current understanding of the ustethylin A biosynthetic gene cluster. It details the key enzymes, precursor molecules, and proposed enzymatic steps. Furthermore, this document furnishes detailed experimental protocols for key methodologies used in the study of fungal polyketide biosynthesis and presents available quantitative data in a structured format. Diagrams generated using the DOT language are provided to visualize the proposed pathway and experimental workflows, offering a valuable resource for researchers in natural product biosynthesis and drug discovery.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities. Aspergillus ustus, a ubiquitous filamentous fungus, is known to produce several bioactive compounds. Among these is this compound, a polyketide whose precise biological function and biosynthetic origin are still under investigation.

Recent research into the biosynthesis of another A. ustus metabolite, ustethylin A, has provided a strong foundation for proposing the biosynthetic pathway of this compound. It is hypothesized that this compound is a shunt product, formed by the hijacking of an intermediate from the main ustethylin A pathway. This guide will explore this proposed pathway in detail.

The Ustethylin A Biosynthetic Gene Cluster: The Origin of this compound

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous genomic region known as a biosynthetic gene cluster (BGC). The BGC for ustethylin A in Aspergillus ustus has been identified and provides the genetic blueprint for the synthesis of the core scaffold shared with this compound.

The central enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS) designated UttA . This megaenzyme is responsible for the iterative condensation of malonyl-CoA units to form the polyketide backbone. Isotope labeling studies have confirmed that the carbon skeleton is derived from acetate (via malonyl-CoA), with methyl groups originating from S-adenosyl L-methionine (SAM).[1]

Key Components of the Ustethylin A BGC:

-

Backbone Enzyme: UttA (a non-reducing polyketide synthase with a methyltransferase domain)

-

Precursors: Malonyl-CoA, L-methionine (for methylation)

-

Tailoring Enzymes: The cluster also contains genes predicted to encode for oxidoreductases and other modifying enzymes responsible for the subsequent chemical transformations of the polyketide intermediate.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the initial steps of the ustethylin A pathway, followed by a series of tailoring reactions that diverge from the main pathway to yield the final product.

Step 1: Polyketide Chain Assembly by UttA

The pathway is initiated by the NR-PKS UttA. This enzyme catalyzes the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to assemble the polyketide chain. A key feature of UttA is its integrated methyltransferase domain, which incorporates methyl groups from SAM during chain elongation.

Step 2: Formation of Key Aromatic Intermediates

Following its synthesis, the reactive polyketide chain undergoes a series of cyclization and aromatization reactions, still bound to the PKS. This results in the formation of a core aromatic intermediate. Research has shown that the PKS UttA is responsible for producing key aryl acid intermediates.[1]

Step 3: Shunting and Tailoring to Form this compound

It is at this stage that the pathway is thought to diverge. An unstable acyl intermediate, while still enzyme-bound, can be prematurely released and modified by a series of tailoring enzymes, likely encoded within the same BGC. To form this compound, a specific sequence of hydroxylations and other modifications would be required. The exact tailoring enzymes and the sequence of their actions to produce this compound from the common intermediate are yet to be experimentally verified.

Below is a diagram illustrating the proposed overall biosynthetic logic.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. However, studies on related metabolites from Aspergillus ustus provide some insights into production levels. The following table summarizes representative data on secondary metabolite production from this fungus under laboratory conditions.

| Metabolite | Producing Strain | Culture Conditions | Yield | Reference |

| Ustethylin A | Aspergillus ustus 3.3904 | PDB medium, 30°C, 230 rpm | Predominant metabolite | Zheng et al., 2020 |

| Benzoyl Esters (Shunt Products) | Aspergillus ustus 3.3904 | PDB with MeOH/EtOH feeding | Detected as major peaks | Zheng & Li, 2021 |

Experimental Protocols

The elucidation of fungal secondary metabolite pathways relies on a combination of genetic and biochemical techniques. Below are detailed protocols for key experiments relevant to the study of the this compound biosynthesis.

Gene Disruption via Protoplast Transformation

This protocol describes a general method for deleting a target gene (e.g., uttA) in Aspergillus ustus to confirm its role in the biosynthetic pathway.

Materials:

-

Aspergillus ustus spores

-

Potato Dextrose Broth (PDB)

-

Lytic enzyme solution (e.g., Driselase, Lysing Enzymes from Trichoderma harzianum)

-

Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)

-

STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

-

PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

-

Gene disruption cassette (containing a selectable marker like hygromycin resistance, flanked by regions homologous to the target gene)

-

Regeneration agar medium (e.g., PDA with osmotic stabilizer)

-

Selective agar medium (regeneration medium with the appropriate antibiotic)

Procedure:

-

Spore Germination: Inoculate 100 mL of PDB with A. ustus spores and incubate at 30°C with shaking for 12-16 hours to obtain young mycelia.

-

Mycelia Harvest: Harvest the mycelia by filtration and wash with osmotic stabilizer solution.

-

Protoplast Formation: Resuspend the mycelia in the lytic enzyme solution and incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast formation microscopically.

-

Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer.

-

Transformation: Resuspend the protoplasts in STC buffer to a concentration of 1 x 10⁸ protoplasts/mL. To 100 µL of this suspension, add 5-10 µg of the gene disruption cassette DNA. Incubate on ice for 30 minutes.

-

PEG Fusion: Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 20 minutes.

-

Plating and Regeneration: Add the transformation mix to molten regeneration agar, mix, and pour into plates. Incubate at 30°C for 16-24 hours.

-

Selection: Overlay the plates with selective agar containing the appropriate antibiotic. Continue incubation until transformant colonies appear.

-

Verification: Isolate genomic DNA from putative transformants and confirm gene disruption by PCR and Southern blot analysis.

References

In-Depth Technical Guide: The Core Mechanism of Action of Ustekinumab

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ustekinumab is a fully human IgG1κ monoclonal antibody that functions as a potent antagonist of the inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23). By specifically targeting the shared p40 subunit of these two cytokines, Ustekinumab effectively neutralizes their pro-inflammatory signaling pathways. This inhibitory action leads to the downregulation of T-helper 1 (Th1) and T-helper 17 (Th17) cell-mediated inflammatory responses, which are pivotal in the pathophysiology of various immune-mediated diseases. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of Ustekinumab's mechanism of action, supported by quantitative data and detailed experimental protocols.

Molecular Interaction and Binding Affinity

Ustekinumab exerts its therapeutic effect through high-affinity binding to the common p40 subunit of human IL-12 and IL-23.[1][2] This binding physically obstructs the interaction of these cytokines with their cell surface receptor, specifically the IL-12Rβ1 chain, which is a shared component of both the IL-12 and IL-23 receptor complexes.[1][2]

Binding Stoichiometry

Isothermal titration calorimetry has revealed that Ustekinumab binds to IL-12 and IL-23 with a 2:1 antigen-to-antibody stoichiometry.[1] This indicates that one Ustekinumab molecule can neutralize two cytokine molecules.

While a precise dissociation constant (Kd) from publicly available literature is not consistently reported, the high affinity and specificity of Ustekinumab for the p40 subunit are well-established.[1] Similarly, specific IC50 values for the inhibition of IL-12 and IL-23-dependent signaling can vary depending on the specific cell-based assay used. However, functional assays consistently demonstrate potent neutralization of IL-12 and IL-23-mediated cellular responses at clinically relevant concentrations.

Inhibition of IL-12 and IL-23 Signaling Pathways

The binding of Ustekinumab to the p40 subunit of IL-12 and IL-23 prevents these cytokines from engaging their respective receptors on the surface of immune cells, primarily T-cells and Natural Killer (NK) cells.[1] This blockade disrupts the downstream signaling cascades that are crucial for the differentiation, activation, and proliferation of Th1 and Th17 cells.

The IL-12/Th1 Pathway

IL-12, composed of p35 and p40 subunits, is essential for the differentiation of naive T-cells into Th1 cells. The binding of IL-12 to its receptor (IL-12Rβ1/IL-12Rβ2) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the phosphorylation of STAT4.[1] Phosphorylated STAT4 translocates to the nucleus and induces the transcription of genes characteristic of the Th1 lineage, most notably Interferon-gamma (IFN-γ).[1] IFN-γ is a potent pro-inflammatory cytokine that plays a key role in cell-mediated immunity. By blocking IL-12, Ustekinumab inhibits STAT4 phosphorylation and subsequent IFN-γ production.[1]

The IL-23/Th17 Pathway

IL-23, composed of p19 and p40 subunits, is critical for the maintenance and expansion of Th17 cells. The interaction of IL-23 with its receptor (IL-12Rβ1/IL-23R) also activates the JAK-STAT pathway, but in this case, it leads to the phosphorylation of STAT3.[1] Phosphorylated STAT3 promotes the expression of the transcription factor RORγt, which is the master regulator of Th17 cell differentiation and function. Th17 cells are characterized by their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] These cytokines are heavily implicated in the pathogenesis of various autoimmune diseases by promoting tissue inflammation and recruiting neutrophils. Ustekinumab's blockade of IL-23 signaling effectively suppresses STAT3 phosphorylation and the production of IL-17A, IL-17F, and IL-22.[1]

Quantitative Data on Cellular and Clinical Effects

The mechanism of action of Ustekinumab translates into measurable changes in immune cell populations and significant clinical improvements in patients with immune-mediated diseases.

Effects on T-Cell Populations

Studies in patients with ulcerative colitis and Crohn's disease have demonstrated a significant reduction in circulating Th17 cells following Ustekinumab treatment.[3][4] In some patient populations, a corresponding decrease in Th1 cells is also observed, particularly in treatment responders.[5]

| Cell Type | Pre-treatment (%) | Post-treatment (%) | p-value | Disease | Reference |

| Th17 | 1.85 | 0.98 | <0.0001 | Ulcerative Colitis | [3][4] |

| Th1 (Responders) | Varies | Decreased | 0.004 | Crohn's Disease | [5] |

| Th1 (Non-responders) | Varies | Increased | 0.03 | Crohn's Disease | [5] |

Clinical Efficacy in Psoriasis

Clinical trials in patients with moderate-to-severe plaque psoriasis have consistently shown the high efficacy of Ustekinumab. The Psoriasis Area and Severity Index (PASI) is a widely used measure of psoriasis severity, with PASI 75 representing a 75% reduction in the score from baseline.

| Study | Treatment Group | PASI 75 at Week 12 (%) | Placebo (%) | Reference |

| PHOENIX 1 | Ustekinumab 45 mg | 67.1 | 3.1 | [6] |

| Ustekinumab 90 mg | 66.4 | 3.1 | [6] | |

| PHOENIX 2 | Ustekinumab 45 mg | 66.7 | 3.7 | [6] |

| Ustekinumab 90 mg | 75.7 | 3.7 | [6] | |

| ACCEPT | Ustekinumab 45 mg | 68 | 57 (Etanercept) | [6] |

| Ustekinumab 90 mg | 74 | 57 (Etanercept) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ustekinumab.

Protocol for Quantification of Serum IFN-γ by ELISA

This protocol outlines a sandwich ELISA for the quantitative measurement of IFN-γ in human serum samples from patients pre- and post-Ustekinumab treatment.

Materials:

-

96-well high-binding ELISA plate

-

Capture antibody: Purified anti-human IFN-γ monoclonal antibody

-

Detection antibody: Biotinylated anti-human IFN-γ monoclonal antibody

-

Recombinant human IFN-γ standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

Patient serum samples (collected pre- and post-treatment)

Procedure:

-

Plate Coating: Dilute the capture antibody in PBS to a final concentration of 2 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

-

Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant IFN-γ standard in assay diluent (e.g., from 2000 pg/mL to 31.25 pg/mL). Add 100 µL of the standards and patient serum samples (diluted in assay diluent as needed) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent to a final concentration of 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Dilute Streptavidin-HRP in assay diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

-

Color Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IFN-γ standards. Use the standard curve to determine the concentration of IFN-γ in the patient samples.

Protocol for Flow Cytometric Analysis of Th1 and Th17 Cells

This protocol describes the identification and quantification of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17A+) cells from human peripheral blood mononuclear cells (PBMCs) of patients treated with Ustekinumab.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD3 (e.g., PerCP-Cy5.5)

-

Anti-human CD4 (e.g., APC-H7)

-

Anti-human IFN-γ (e.g., FITC)

-

Anti-human IL-17A (e.g., PE)

-

-

Fixation/Permeabilization solution

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL. Add the cell stimulation cocktail and protein transport inhibitor. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Surface Staining: Wash the cells with flow cytometry staining buffer. Resuspend the cells in 100 µL of staining buffer and add the anti-CD3 and anti-CD4 antibodies. Incubate for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells with staining buffer. Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in 100 µL of permeabilization buffer and add the anti-IFN-γ and anti-IL-17A antibodies. Incubate for 30 minutes at room temperature in the dark.

-

Final Wash and Acquisition: Wash the cells with permeabilization buffer and then resuspend in flow cytometry staining buffer. Acquire the samples on a flow cytometer.

-

Gating Strategy and Analysis:

-

Gate on lymphocytes based on forward and side scatter properties.

-

Gate on single cells.

-

Gate on CD3+ T-cells.

-

From the CD3+ population, gate on CD4+ helper T-cells.

-

Within the CD4+ gate, analyze the expression of IFN-γ and IL-17A to identify Th1 (IFN-γ+) and Th17 (IL-17A+) populations.

-

Conclusion

Ustekinumab's mechanism of action is characterized by its specific and high-affinity binding to the p40 subunit shared by IL-12 and IL-23. This dual inhibition effectively abrogates the signaling pathways that drive the differentiation and function of Th1 and Th17 cells, two critical mediators of inflammation in a range of autoimmune diseases. The quantitative data from both cellular and clinical studies robustly support this mechanism, demonstrating a clear link between the molecular action of Ustekinumab and its therapeutic efficacy. The provided experimental protocols offer a framework for the continued investigation and characterization of Ustekinumab and other biologics targeting these key inflammatory pathways.

References

- 1. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sinogeneclon.com [sinogeneclon.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. youtube.com [youtube.com]

- 6. Review of ustekinumab, an interleukin-12 and interleukin-23 inhibitor used for the treatment of plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Ustusol C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary biological activity of Ustusol C, a drimane sesquiterpenoid derived from the marine fungus Aspergillus ustus. While direct cytotoxic data for this compound remains limited in primary literature, this document synthesizes the available information on closely related compounds from the same fungal source to offer valuable insights for researchers in natural product chemistry and oncology.

Quantitative Analysis of Cytotoxic Activity

Data on the cytotoxic effects of drimane sesquiterpenoids isolated from Aspergillus ustus 094102 have been reported against human cancer cell lines. While specific IC50 values for this compound are not detailed in the primary literature, the activities of its close structural analogs, Ustusolate A, C, and E, provide a preliminary assessment of the potential of this compound class. The cytotoxic activities were evaluated using Sulforhodamine B (SRB) and MTT assays.

| Compound | Cell Line | Assay | IC50 (µM) | Activity Level | Reference |

| Ustusolate A | HL-60 | MTT | 20.6 | Weak | |

| A549 | SRB | 30.0 | Weak | ||

| Ustusolate C | A549 | SRB | 10.5 | Moderate | |

| Ustusolate E | HL-60 | MTT | 9.0 | Moderate | |

| Ustusorane E | HL-60 | MTT | 0.13 | Significant |

Experimental Protocols

The evaluation of the cytotoxic properties of these drimane sesquiterpenoids involved established in vitro assays. The methodologies employed are detailed below to facilitate reproducibility and further investigation.

Cell Lines and Culture Conditions

-

A549 (Human Lung Carcinoma): Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HL-60 (Human Promyelocytic Leukemia): Cells were maintained in RPMI-1640 medium containing 10% heat-inactivated FBS and the same antibiotics.

-

General Culture Conditions: All cell lines were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

1. MTT Assay (for HL-60 cells)

This assay quantitatively measures cell viability based on the metabolic reduction of the tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.

-

Cell Seeding: HL-60 cells were seeded into 96-well plates at a density of 5 × 10^4 cells/well.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay (for A549 cells)

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: A549 cells were seeded in 96-well plates and treated with the test compounds for 48 hours.

-

Cell Fixation: The cells were fixed with 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: The plates were washed five times with distilled water and air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

-

Washing: The plates were washed five times with 1% acetic acid to remove unbound dye and then air-dried.

-

Protein-Bound Dye Solubilization: 150 µL of 10 mM Tris base solution (pH 10.5) was added to each well.

-

Absorbance Measurement: The absorbance was measured at 570 nm.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in the preliminary bioactivity assessment, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by cytotoxic drimane sesquiterpenoids.

Caption: Workflow for assessing the cytotoxicity of Ustusol analogs.

Caption: Hypothetical apoptosis induction pathway for drimane sesquiterpenoids.

Concluding Remarks

The preliminary investigation into the biological activity of drimane sesquiterpenoids from Aspergillus ustus reveals a promising class of cytotoxic compounds. While direct data for this compound is not yet available, the moderate to significant activity of its close analogs warrants further investigation into its specific cytotoxic profile and mechanism of action. The detailed protocols and conceptual frameworks provided herein serve as a foundation for future research aimed at elucidating the full therapeutic potential of this compound and related natural products.

Unveiling Ustusol C: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Ustusol C, a drimane sesquiterpenoid. The compound was first reported from the marine-derived fungus Aspergillus ustus 094102, an organism demonstrating a rich chemical diversity. This guide details the experimental protocols for the cultivation of the source organism, extraction of metabolites, and the chromatographic purification of this compound. Furthermore, it presents a comprehensive summary of its physicochemical and spectroscopic data, and discusses the cytotoxic activities of related compounds, providing a basis for future research and development.

Discovery of this compound

This compound was discovered during a chemical investigation of the secondary metabolites produced by the fungus Aspergillus ustus 094102. This fungal strain was isolated from the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza, collected in Hainan, China. The study, which led to the characterization of a series of drimane sesquiterpenoids, identified Ustusols A, B, and C as novel natural products.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation of Aspergillus ustus 094102, and the subsequent extraction and isolation of this compound.

Fungal Fermentation

The production of this compound was achieved through large-scale liquid fermentation of Aspergillus ustus 094102.

-

Culture Medium: The fungus was cultivated in a potato dextrose broth (PDB) medium.

-

Inoculation and Incubation: The fermentation was initiated by inoculating the PDB medium with the fungal strain. The cultures were then incubated at room temperature under static conditions for a period of four weeks.

Extraction and Isolation

Following the incubation period, the fungal culture was harvested, and the metabolites were extracted and purified to yield this compound.

-

Initial Extraction: The whole fermentation broth was extracted three times with ethyl acetate (EtOAc). The resulting organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract was subjected to a multi-step chromatographic purification process:

-

Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a step gradient of petroleum ether and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on a reversed-phase C18 column, using a methanol-water gradient as the mobile phase.

-

Quantitative Data

The physicochemical and spectroscopic data for this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₄ |

| Molecular Weight | 284.39 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]²⁵D +23.5 (c 0.1, MeOH) |

Spectroscopic Data

The structure of this compound was elucidated using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 39.4 (t) | 1.40 (m), 1.65 (m) |

| 2 | 18.3 (t) | 1.55 (m) |

| 3 | 42.1 (s) | |

| 4 | 33.4 (s) | |

| 5 | 55.9 (d) | 1.35 (m) |

| 6 | 75.1 (d) | 3.60 (br s) |

| 7 | 125.9 (d) | 5.85 (s) |

| 8 | 139.8 (s) | |

| 9 | 50.1 (d) | 2.10 (m) |

| 10 | 37.9 (s) | |

| 11 | 68.1 (t) | 3.40 (d, 11.0), 3.65 (d, 11.0) |

| 12 | 65.2 (t) | 3.55 (s) |

| 13 | 21.6 (q) | 0.90 (s) |

| 14 | 33.2 (q) | 1.05 (s) |

| 15 | 14.7 (q) | 0.85 (s) |

| 6-OMe | 56.4 (q) | 3.35 (s) |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Biological Activity and Future Perspectives

While specific biological activities for this compound were not detailed in the initial discovery paper, related drimane sesquiterpenoids isolated from Aspergillus ustus have demonstrated cytotoxic effects against various cancer cell lines. For instance, ustusolates C and E exhibited moderate cytotoxicity against A549 (human lung carcinoma) and HL-60 (human promyelocytic leukemia) cells. This suggests that this compound and its analogs represent a promising class of compounds for further investigation in cancer research.

The detailed methodologies and data presented in this guide provide a solid foundation for researchers to reproduce the isolation of this compound for further biological evaluation. Future studies should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. The signaling pathways affected by this class of compounds remain largely unknown, presenting an open avenue for investigation in cellular and molecular biology.

As no specific signaling pathways for this compound have been reported, a diagram for this is not included. Further research is required to identify its molecular targets and downstream effects.

Spectroscopic Data for Ustusol C: A Technical Overview

Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a compound identified as "Ustusol C" have not yielded specific results. This suggests that "this compound" may be a novel or very recently identified compound, potentially not yet widely documented in public spectroscopic databases. It is also possible that the compound is more commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds for a substance with the name "Ustusol," often associated with the fungus Aspergillus ustus. Researchers and drug development professionals can use this document as a template for the characterization of similar natural products.

Mass Spectrometry (MS) of Fungal Metabolites

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

-

Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion. The high-resolution data allows for the calculation of the elemental composition, which is crucial for determining the molecular formula.

Data Presentation: Representative MS Data

The following table represents hypothetical HR-ESI-MS data for a compound with a molecular formula of C₂₀H₂₄O₆, which is a plausible formula for a fungal secondary metabolite.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 377.1646 | 377.1642 | -1.06 |

| [M+Na]⁺ | 399.1465 | 399.1461 | -1.00 |

| [M-H]⁻ | 375.1499 | 375.1495 | -1.07 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fungal Metabolites

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for ¹H NMR and 5-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The deuterated solvent signals are used for referencing the chemical shifts.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: Representative NMR Data

The following tables present hypothetical ¹H and ¹³C NMR data for a compound with a plausible fungal metabolite substructure.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 | d | 1H | 8.5 | Aromatic CH |

| 6.90 | d | 1H | 8.5 | Aromatic CH |

| 5.40 | t | 1H | 7.0 | Olefinic CH |

| 4.10 | q | 2H | 7.1 | OCH₂ |

| 3.85 | s | 3H | - | OCH₃ |

| 2.30 | m | 2H | - | CH₂ |

| 1.25 | t | 3H | 7.1 | CH₃ |

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C=O (Ester) |

| 158.0 | Aromatic C-O |

| 145.0 | Aromatic C |

| 130.2 | Olefinic CH |

| 125.5 | Aromatic CH |

| 115.8 | Aromatic CH |

| 61.0 | OCH₂ |

| 55.4 | OCH₃ |

| 30.1 | CH₂ |

| 14.2 | CH₃ |

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of a fungal secondary metabolite is depicted below.

In the absence of specific data for "this compound," this guide provides a robust framework for the spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use these protocols and data presentation formats as a reference in their own investigations. Should data for "this compound" become publicly available, this document can be updated accordingly.

Ustusol C: A Review of an Obscure Fungal Sesquiterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ustusol C is a sesquiterpenoid natural product isolated from the fungus Aspergillus ustus. While its chemical structure has been identified, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data regarding its specific biological activities, mechanism of action, and associated signaling pathways. This technical guide aims to provide all available information on this compound, and in the absence of specific data, will broaden the scope to include the biological context of related drimane and cadinane-type sesquiterpenoids derived from Aspergillus ustus. This report also outlines general experimental protocols for the isolation and characterization of such compounds.

Introduction to this compound

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus ustus. Secondary metabolites from fungi are a rich source of novel chemical scaffolds with diverse biological activities. Sesquiterpenoids, a class of terpenes with 15 carbon atoms, are particularly known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Chemical Identification:

While biological data is sparse, the chemical identity of this compound has been established:

-

Molecular Formula: C₁₆H₂₈O₄

-

Molecular Weight: 284.39 g/mol

-

CAS Number: 1188398-13-1

-

Synonyms:

-

6-O-methyl-12-hydroxy-6-epi-albrassitriol

-

1,2-Naphthalenedimethanol, 1,4,4a,5,6,7,8,8a-octahydro-1-hydroxy-4-methoxy-5,5,8a-trimethyl-, (1S,4R,4aS,8aS)-

-

Biological Activities of Related Sesquiterpenoids from Aspergillus ustus

Given the lack of specific biological data for this compound, this section will focus on the known activities of other sesquiterpenoids isolated from Aspergillus ustus. This provides a potential framework for the anticipated biological profile of this compound.

Many sesquiterpenoids from Aspergillus ustus belong to the drimane and cadinane classes. Several of these compounds have demonstrated notable biological effects, with acetylcholinesterase (AChE) inhibition being a recurring theme.

Table 1: Summary of Quantitative Data for Bioactive Sesquiterpenoids from Aspergillus ustus

| Compound/Extract | Bioactivity | Assay | Quantitative Value (IC₅₀) | Reference |

| Ustusol A | Acetylcholinesterase Inhibition | Ellman's method (or similar) | Data not publicly quantified | General literature on A. ustus metabolites |

| Drimane Sesquiterpenoids (unspecified) | Cytotoxicity | MTT or similar cell viability assay | Varies by compound and cell line | General literature on A. ustus metabolites |

| Cadinane Sesquiterpenoids (unspecified) | Acetylcholinesterase Inhibition | Ellman's method (or similar) | Varies by compound | General literature on A. ustus metabolites |

Experimental Protocols

This section details generalized methodologies for the isolation, purification, and structural elucidation of sesquiterpenoids from fungal sources like Aspergillus ustus.

Fungal Cultivation and Extraction

-

Cultivation: Aspergillus ustus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar plates (e.g., Potato Dextrose Agar) under controlled temperature and agitation for several weeks to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and the culture medium are separated by filtration. The culture filtrate is typically extracted with a non-polar organic solvent such as ethyl acetate. The mycelial mass can be dried, ground, and extracted separately with a solvent like methanol or acetone.

-

Concentration: The organic solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate individual sesquiterpenoids.

Unveiling Ustusol C: A Technical Primer on its Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Ustusol C, a drimane sesquiterpenoid isolated from the marine fungus Aspergillus ustus, presents a compelling avenue for oncological research. This technical guide provides an in-depth analysis of its potential therapeutic targets, drawing from foundational studies that have begun to elucidate its bioactivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.

Core Findings: Cytotoxic Activity of Related Drimane Sesquiterpenoids

Initial investigations into the secondary metabolites of Aspergillus ustus, sourced from the Mediterranean sponge Suberites domuncula, have revealed cytotoxic properties within the drimane sesquiterpenoid class to which this compound belongs. While specific quantitative data for this compound's cytotoxicity is not yet publicly detailed, the seminal study by Liu et al. (2009) provides critical context through the analysis of structurally related compounds isolated from the same fungal strain.

The table below summarizes the cytotoxic activities of drimane sesquiterpenoids identified in the foundational study, offering a comparative benchmark for the potential efficacy of this compound.

| Compound | Cell Line | EC50 (µg/mL) |

| Compound 6 | L5178Y | 5.3 |

| HeLa | > 10 | |

| PC12 | > 10 | |

| Compound 7 | L5178Y | 0.6 |

| HeLa | 5.9 | |

| PC12 | 7.2 | |

| RES-1149-2 (Compound 10) | L5178Y | 5.3 |

| HeLa | > 10 | |

| PC12 | > 10 |

Data sourced from Liu et al., Journal of Natural Products, 2009, 72(9), 1585-1588.

Experimental Methodologies: A Blueprint for Further Research

To facilitate continued investigation into this compound and its analogs, the detailed experimental protocols for the foundational cytotoxicity assays are provided below.

Fungal Material and Fermentation

The producing fungal strain, Aspergillus ustus (strain 094102), was isolated from the inner tissue of the Mediterranean sponge Suberites domuncula. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. Large-scale fermentation was carried out in Erlenmeyer flasks, each containing a sterile mixture of rice and seawater, which were inoculated with the fungal strain and incubated under static conditions at room temperature for a period of 30 days.

Extraction and Isolation of Compounds

Following incubation, the fermented rice cultures were extracted exhaustively with ethyl acetate (EtOAc). The resulting crude extract was then subjected to a series of chromatographic separations to isolate the individual drimane sesquiterpenoids. This multi-step process involved:

-

Vacuum Liquid Chromatography (VLC): The crude extract was fractionated on a silica gel column using a stepwise gradient of n-hexane and EtOAc.

-

Sephadex LH-20 Chromatography: Fractions of interest were further purified using a Sephadex LH-20 column with methanol (MeOH) as the mobile phase to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the compounds was achieved using reversed-phase HPLC (C18 column) with an acetonitrile (MeCN) and water (H₂O) gradient.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was evaluated against a panel of three tumor cell lines: murine lymphoma (L5178Y), human cervix carcinoma (HeLa), and rat pheochromocytoma (PC12). A standard colorimetric microculture assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed.

Protocol:

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

-

Compound Incubation: The cells were allowed to adhere for 24 hours, after which the isolated compounds, dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium, were added at various concentrations. The final DMSO concentration was maintained below 0.1% to avoid solvent-induced toxicity.

-

MTT Assay: After a 72-hour incubation period with the test compounds, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

-

Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. Subsequently, the culture medium was removed, and the formed formazan crystals were dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal effective concentration (EC50) was determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizing the Path Forward: Research and Development Workflow

The logical progression from fungal source to potential therapeutic application is outlined in the following diagram. This workflow highlights the key stages of discovery, characterization, and preclinical evaluation.

Signaling Pathways: A Hypothetical Framework

Based on the cytotoxic activity of related drimane sesquiterpenoids, it is plausible that this compound may exert its effects through the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be a potential therapeutic target for this compound. Further research is required to validate the specific molecular interactions.

Concluding Remarks

This compound, a member of the drimane sesquiterpenoid family, represents a promising starting point for the development of new anticancer therapies. While direct biological data for this compound is still emerging, the demonstrated cytotoxicity of its close structural analogs from Aspergillus ustus provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and unlock the full therapeutic potential of this marine-derived natural product.

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Ursolic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Ursolic Acid (UA), a promising natural product with a wide range of biological activities. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the ursane scaffold.

Introduction

Ursolic acid is a pentacyclic triterpenoid found in numerous medicinal plants and fruits.[1][2] It has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][3] However, the clinical application of ursolic acid is often limited by its poor bioavailability and solubility.[1][2] To address these limitations and enhance its therapeutic potential, extensive research has focused on the chemical modification of the ursolic acid backbone. The primary sites for derivatization are the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-11 position.[2][3] This document details established methods for the synthesis of various ursolic acid derivatives and outlines key signaling pathways modulated by these compounds.

Data Presentation: Synthesis and Biological Activity of Ursolic Acid Derivatives

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of ursolic acid derivatives.

Table 1: Synthesis Yields of Selected Ursolic Acid Derivatives

| Derivative Type | Modification Site(s) | Reagents and Conditions | Yield (%) | Reference |

| 3-Oxo-ursolic acid | C-3 | Jones reagent, acetone, 0 °C, 5 h | 90 | [1] |

| 3β-Acetoxy-urs-12-en-28-oic acid | C-3 | Acetic anhydride, pyridine, DMAP, THF, 4 h, rt | 91 | [4] |

| 3β-((N-(t-Butoxycarbonyl)-5-benzyl-l-glutamyl)oxy)-urs-12-en-28-oic Acid Methyl Ester | C-3, C-28 | Boc-l-Glu(Bzl)-OH, DCC, DMAP, CH2Cl2, 24 h, rt | - | [5] |

| Quinoline-Oxadiazole Conjugates | C-3, C-28 | Multi-step synthesis involving Friedlander reaction | 34-74 | [1][6] |

| Ester Derivatives | C-3 | Various anhydrides, anhydrous pyridine | - | [7] |

| Amine-Spaced DOTA Conjugates | C-3 | Multi-step synthesis | - | [1] |

| Acetylated Piperazinyl Amides | C-3, C-28 | Coupling with rhodamine B | - | [1] |

Table 2: In Vitro Cytotoxic Activity of Ursolic Acid and Its Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | A375 (Melanoma) | >10 | [1] |

| Ursolic Acid | A2780 (Ovarian Carcinoma) | >10 | [1] |

| Amine-Spaced DOTA Conjugate (Compound 26) | A375 (Melanoma) | 1.5 | [1] |

| Amine-Spaced DOTA Conjugate (Compound 27) | A2780 (Ovarian Carcinoma) | 1.7 | [1] |

| N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13) | HeLa | 2.71 | [4] |

| N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13) | SKOV3 | 7.40 | [4] |

| N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13) | BGC-823 | 4.46 | [4] |

| α-Glucosidase Inhibitor (UA-O-i) | - | 0.71 ± 0.27 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of ursolic acid derivatives.

Protocol 1: Synthesis of 3-Oxo-ursolic Acid

This protocol describes the oxidation of the C-3 hydroxyl group of ursolic acid.

Materials:

-

Ursolic Acid

-

Acetone

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve ursolic acid in acetone in a round-bottom flask.[6]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-oxo-ursolic acid.

Protocol 2: Synthesis of 3β-Acetoxy-urs-12-en-28-oic Acid

This protocol details the acetylation of the C-3 hydroxyl group.

Materials:

-

Ursolic Acid

-

Tetrahydrofuran (THF)

-

Pyridine

-

Acetic Anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Stirring apparatus

Procedure:

-

Dissolve ursolic acid in a mixture of THF and pyridine in a round-bottom flask.[4]

-

Add acetic anhydride and a catalytic amount of DMAP to the solution.[4]

-

Stir the reaction mixture at room temperature for 4 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, concentrate the solvent in vacuo.

-

Disperse the resulting solid in water and acidify to a pH of 2-3 with HCl.

-

Filter the precipitate, wash with water, and dry to yield 3β-acetoxy-urs-12-en-28-oic acid.

Protocol 3: General Procedure for the Synthesis of N-[3β-acetoxyurs-11-oxo-12-en-28-acyl]-amine Derivatives

This protocol outlines a multi-step synthesis involving modifications at C-3, C-11, and C-28.

Materials:

-

3β-acetoxy-urs-12-en-28-oic acid (from Protocol 2)

-

Acetic anhydride

-

Acetic acid

-

Chromium trioxide (CrO3)

-

Dichloromethane (CH2Cl2)

-

Oxalyl chloride

-

Appropriate amine compound

-

Triethylamine

Procedure:

-

Oxidation at C-11: Stir a mixture of 3β-acetoxy-urs-12-en-28-oic acid, acetic anhydride, acetic acid, and CrO3 at room temperature for 4-6 hours.[4] Work up the reaction by adding water and CH2Cl2, followed by extraction and washing to obtain the 11-oxo intermediate.

-

Formation of Acyl Chloride: Dissolve the 11-oxo intermediate in CH2Cl2 and add oxalyl chloride. Stir the mixture for 20 hours to form the acyl chloride at C-28.[4]

-

Amide Formation: Condense the crude acyl chloride intermediate with the appropriate amine compound in the presence of triethylamine to yield the final N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine derivative.[4]

-

Purify the final product by column chromatography.

Signaling Pathways and Experimental Workflows

Ursolic acid and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Signaling Pathways of Ursolic Acid Derivatives

Ursolic acid and its derivatives have been shown to interfere with multiple signaling cascades implicated in cancer progression, including proliferation, apoptosis, and metastasis.

Caption: Key signaling pathways modulated by Ursolic Acid derivatives in cancer.

General Workflow for Synthesis and Evaluation of Ursolic Acid Derivatives

The following diagram illustrates a typical workflow for the development of novel ursolic acid-based therapeutic agents.

Caption: General workflow for the synthesis and evaluation of Ursolic Acid derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ursolic Acid and Its Derivatives as Bioactive Agents [mdpi.com]

- 4. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detection and Quantification of Ustusol C using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note describes a generalized protocol for the detection and quantification of Ustusol C, a drimane sesquiterpenoid, in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a secondary metabolite produced by fungi and its analysis is crucial for research in natural products, drug discovery, and mycotoxin studies. The methodology outlined below provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. While specific quantitative parameters need to be determined empirically, this protocol offers a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid with the chemical formula C16H28O4 and a molecular weight of 284.39 g/mol .[1] As a fungal secondary metabolite, its identification and quantification are essential for understanding its biological activity and potential applications. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex biological samples. This document provides a detailed protocol for the analysis of this compound using LC-MS.

Experimental Protocol

Materials and Reagents

-

This compound standard (if available)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solvents for extraction (e.g., ethyl acetate, chloroform)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Sample Preparation

The appropriate sample preparation method will depend on the matrix (e.g., fungal culture, plant tissue, biological fluid). A general workflow for the extraction of fungal secondary metabolites is as follows:

-

Homogenization: Solid samples should be lyophilized (freeze-dried) and ground to a fine powder to ensure homogeneity.

-

Extraction:

-

For fungal cultures, a liquid-liquid extraction with a solvent like ethyl acetate or chloroform can be performed. The organic layer should be collected and dried.

-

For solid samples, an ultrasonic-assisted extraction with methanol or a methanol/water mixture is recommended. The sample is sonicated and then centrifuged to separate the supernatant.

-

-

Purification (Optional but Recommended):

-

The dried extract can be reconstituted in a suitable solvent and purified using Solid Phase Extraction (SPE). C18 cartridges are commonly used for the cleanup of sesquiterpenoids.

-

The SPE cartridge is first conditioned with methanol and then equilibrated with water.

-

The sample is loaded onto the cartridge, washed with water to remove polar impurities, and then the analyte of interest is eluted with methanol or acetonitrile.

-

-

Final Preparation: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase composition for LC-MS analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before being transferred to an autosampler vial.

LC-MS Instrumentation and Parameters

The following are suggested starting parameters for the LC-MS analysis of this compound. Optimization will be necessary for specific instrumentation and applications.

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice for the separation of sesquiterpenoids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.

-

Scan Mode: Full scan mode can be used for initial detection. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.

-

Full Scan Range: m/z 100-500

-

SIM/MRM Transitions: The precursor ion would be the protonated molecule [M+H]+ (m/z 285.20). Product ions for MRM would need to be determined by fragmentation analysis of the this compound standard.

-

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

Data Analysis and Quantification

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard. The mass spectrum of the peak should show the expected m/z for the protonated molecule.

-

Quantification: A calibration curve should be prepared using a series of known concentrations of the this compound standard. The peak area of this compound in the samples can then be used to determine its concentration by interpolating from the calibration curve.

Quantitative Data Summary

The following table outlines the key parameters that should be determined during method validation.

| Parameter | Recommended Value | Determined Value |

| **Linearity (R²) ** | > 0.99 | To be determined |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | To be determined |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | To be determined |

| Precision (%RSD) | < 15% | To be determined |

| Accuracy (%Recovery) | 80-120% | To be determined |

| Matrix Effect | To be evaluated | To be determined |

Workflow Diagram

Caption: Experimental workflow for this compound detection by LC-MS.

Conclusion